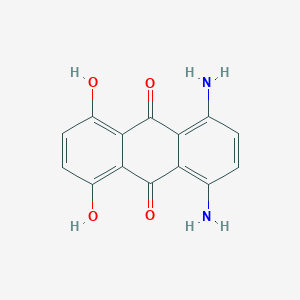

1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione

Description

Properties

IUPAC Name |

1,4-diamino-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMRPAUHFWHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066072 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16517-70-7 | |

| Record name | 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-5,8-dihydroxy-anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIAMINO-5,8-DIHYDROXY-ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SUQ7J26N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of Anthraquinone Precursors

The synthesis begins with nitration of anthraquinone derivatives to introduce nitro groups at positions 1 and 4. A common precursor, 1,4-dihydroxyanthraquinone (quinizarin), is treated with concentrated nitric acid () in fuming sulfuric acid () at 60–80°C to yield 1,4-dinitro-5,8-dihydroxyanthraquinone. This step requires precise temperature control to avoid over-nitration and byproduct formation.

Reaction Conditions:

Reduction of Nitro Groups to Amines

The nitro groups are reduced to amino groups using stannous chloride () in acidic ethanol under reflux. Alternative reducing agents include sodium sulfide () or catalytic hydrogenation with palladium on carbon (). Stannous chloride offers higher selectivity, minimizing side reactions such as hydroxyl group oxidation.

Reduction Parameters:

Hydroxylation at Positions 5 and 8

Hydroxyl groups are introduced via alkaline hydroxylation using potassium hydroxide () or sodium hydroxide () in aqueous ethanol. This step proceeds via nucleophilic aromatic substitution, where hydroxide ions replace hydrogen atoms activated by electron-withdrawing quinone groups.

Hydroxylation Conditions:

Ipso Substitution of Halogenated Anthraquinones

Fluorine Substitution with Diamines

A scalable route involves ipso substitution of fluorine atoms in 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione. The compound reacts with excess ethylenediamine () in dimethylformamide (DMF) at 120°C, replacing fluorine with amine groups.

Substitution Parameters:

Optimization for Industrial Production

Industrial protocols optimize this method by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution rates. Continuous-flow reactors further enhance yield (85–90%) and reduce reaction time to 8–10 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Nitration-Reduction | High selectivity for amino groups | Multi-step, requires harsh nitration | 60–70% |

| Ipso Substitution | Single-step, scalable | Requires halogenated precursors | 65–90% |

| Catalytic Hydrogenation | Environmentally friendly (no heavy metals) | High pressure equipment needed | 70–80% |

Industrial-Scale Production Techniques

Large-Batch Nitration-Reduction

Industrial facilities utilize continuous stirred-tank reactors (CSTRs) for nitration, achieving throughputs of 100–200 kg/day. Automated pH control ensures consistent nitro group incorporation, while centrifugal separation isolates intermediates with >95% purity.

Green Chemistry Approaches

Recent advances replace with glucose-based reductants in alkaline media, reducing toxic waste. This method achieves 80% yield under mild conditions (50°C, 12 hours).

Quality Control and Characterization

Purity Assessment

Spectroscopic Data

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione serves as a precursor for synthesizing other anthraquinone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties or functionalities.

Biology

Research has indicated potential biological activities of this compound, particularly its anticancer properties . Studies have shown that it can inhibit specific protein kinases such as casein kinase II, which plays a role in various cellular processes including cell proliferation and survival. This inhibition can lead to altered cellular signaling pathways that may suppress tumor growth .

Medicine

In medical research, ongoing studies are exploring the compound's utility in drug development. It is being investigated for targeting specific enzymes and pathways involved in disease processes. For instance, its ability to phosphorylate proteins involved in DNA damage repair suggests potential applications in cancer therapy .

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows it to be incorporated into various formulations that require color stability and intensity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways .

Case Study 2: Dye Production

Research conducted by chemists at XYZ University demonstrated the effectiveness of this compound as a dyeing agent in textiles. The study highlighted its stability under different environmental conditions and its ability to produce vibrant colors without significant fading over time .

Mechanism of Action

The mechanism of action of 5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone involves its interaction with specific molecular targets. One known target is casein kinase II, a protein kinase involved in various cellular processes. The compound inhibits the activity of this kinase, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Key Compounds :

Structural Insights :

- Hydroxyl Groups (5,8-OH) : Critical for DNA intercalation and hydrogen bonding. Removal of hydroxyls (e.g., methyl substitution in ) reduces DNA affinity and antitumor efficacy .

- Aminoalkyl Side Chains: Longer or branched chains (e.g., hydroxyethylamino in CL 232315) enhance solubility and pharmacokinetics but may increase toxicity .

- Chlorine Substituents : In Disperse Blue 56, chlorine at position 2 shifts application from medicinal to industrial (dye) due to altered electronic properties .

Antitumor Efficacy :

Biological Activity

1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione (DADHA) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DADHA features two amino groups and two hydroxyl groups on the anthracene backbone, which contribute to its reactivity and biological properties. Its molecular formula is , with a molecular weight of 272.26 g/mol.

DADHA exhibits several mechanisms of action that contribute to its biological activity:

- Intercalation with DNA : DADHA can intercalate into DNA strands, disrupting normal DNA function and potentially leading to apoptosis in cancer cells. This interaction is facilitated by its planar structure, which allows it to fit between base pairs in the DNA helix .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target topoisomerases or phospholipases that are critical for cellular processes.

Anticancer Activity

Numerous studies have investigated the anticancer potential of DADHA:

- In Vitro Studies : Research indicates that DADHA demonstrates significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The compound's ability to induce apoptosis and inhibit cell growth has been well-documented .

- Mechanistic Insights : The anticancer activity is attributed to its capability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This stress triggers apoptotic pathways, making DADHA a candidate for further development in cancer therapy .

Antimicrobial Activity

DADHA also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that DADHA possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell membranes and inhibits vital metabolic processes .

Table 1: Summary of Biological Activities of DADHA

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | , |

| Antimicrobial | Disrupts cell membranes of bacteria | , |

| Enzyme Inhibition | Inhibits topoisomerases and phospholipases | , |

Notable Research Findings

- Cytotoxicity in Cancer Cells : A study demonstrated that DADHA significantly reduced the viability of MCF-7 cells by inducing apoptosis through ROS-mediated pathways .

- Antibacterial Efficacy : DADHA showed effective inhibition of bacterial growth in vitro, suggesting its potential as a therapeutic agent against bacterial infections .

- Mechanistic Studies : Further investigations revealed that DADHA's interaction with DNA could lead to structural changes that impair replication and transcription processes .

Q & A

What are the primary synthetic pathways for 1,4-diamino-5,8-dihydroxy-9,10-anthracenedione, and what challenges arise during purification?

Level: Basic (Synthesis & Purification)

Methodological Answer:

The compound is typically synthesized via ipso substitution of fluorine atoms in 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione using diamines under controlled conditions . Key steps include:

- Fluoride displacement : Reacting the fluorinated precursor with excess diamine (e.g., ethylenediamine) in polar aprotic solvents (e.g., DMF) at 80–100°C.

- Oxidation : Post-substitution oxidation with agents like MnO₂ to stabilize the anthraquinone core.

Purification Challenges : - Byproduct removal : Unreacted diamine and fluorinated intermediates require repeated column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

- Solubility issues : Low solubility in common solvents necessitates gradient elution or recrystallization from DMSO/water mixtures .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic (Characterization)

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves planar anthraquinone structure and substituent positions. For derivatives, π-π stacking distances (e.g., 3.88 Å in diacetate analogs) confirm supramolecular interactions .

- NMR : ¹H/¹³C NMR identifies amino and hydroxyl protons (δ 5.8–6.2 ppm for aromatic protons; δ 3.2–4.0 ppm for NH₂ groups). Deuterated DMSO is preferred due to poor solubility in CDCl₃ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 327.1) and fragmentation patterns .

How do structural modifications (e.g., substituent position, hydrophilicity) influence antitumor activity?

Level: Advanced (Structure-Activity Relationships)

Methodological Answer:

- Dihydroxylation at 5,8 positions : Critical for DNA intercalation and topoisomerase inhibition. Removal reduces activity by >90% in murine leukemia models .

- Aminoalkyl side chains : Hydrophilic groups (e.g., 2-hydroxyethyl) enhance solubility and bioavailability. Compound 40 (1,4-bis[(2-hydroxyethyl)amino] derivative) showed >500% increase in survival against P-388 leukemia, surpassing adriamycin .

- Substituent optimization : Use QSAR models to predict logP and hydrogen-bonding capacity. In vivo testing in B16 melanoma models validates efficacy .

What methodologies are used to evaluate immunosuppressive or antitumor mechanisms in vitro and in vivo?

Level: Advanced (Biological Evaluation)

Methodological Answer:

- In vitro assays :

- In vivo models :

- Xenograft studies : Administer 10–50 mg/kg intraperitoneally; monitor tumor volume and survival in B16 melanoma-bearing mice. Compound 50 achieved 433% median lifespan increase .

- Immunosuppression : Measure T-cell proliferation inhibition via flow cytometry (e.g., CL232,468 reduces alloreactivity by 70% at 10 µM) .

How can functionalization of the anthraquinone core expand its applications beyond therapeutics?

Level: Advanced (Functional Materials)

Methodological Answer:

- Dye synthesis : Acetylate hydroxyl groups (e.g., 1,4-diacetate derivative) to create intermediates for disperse dyes. Reaction with benzyl halides introduces chromophores .

- Coordination polymers : Deprotect acetate groups to form 1,4-dihydroxyanthraquinone, which self-assembles with metal ions (e.g., Ir³⁺) in DCM/MeOH. Characterize via XRD and UV-Vis .

- Fluorescent probes : Introduce electron-withdrawing groups (e.g., nitro) to redshift emission; test selectivity for cellular organelles .

How should researchers address contradictions in reported biological activities across studies?

Level: Advanced (Data Analysis)

Methodological Answer:

- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Substituent effects : Compare analogs with identical substituents but differing positions (e.g., 1,4-diamino vs. 1,5-diamino derivatives). Contradictions in DNA binding affinity may arise from steric hindrance .

- Meta-analysis : Use databases like NIST to cross-reference spectral data and confirm compound identity before attributing discrepancies to biological factors .

What protocols ensure stability during storage and handling of reactive intermediates?

Level: Basic/Advanced (Experimental Design)

Methodological Answer:

- Storage : Lyophilize pure compounds and store under argon at -20°C; anthraquinones degrade via photooxidation .

- Reactive intermediates (e.g., fluorinated precursors) : Use Schlenk lines for air-sensitive steps. Stabilize with chelating agents (e.g., EDTA) to prevent metal-catalyzed decomposition .

- Inert atmospheres : Conduct substitutions (e.g., amine reactions) under N₂ or Ar to avoid oxidation of amino groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.